Cas no 122230-64-2 (4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate)
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate
- trans-4-(4-Ethylcyclohexyl)benzoic acid 4-pentylphenyl ester
- (4-pentylphenyl) 4-(4-ethylcyclohexyl)benzoate
- 4-Pentylphenyl 4'-trans-ethylcyclohexylbenzoate
- 4-Pentylphenyl-4'-Trans-EthylcyclohexylBenzoate
- 4-pentylphenyl-4'-(4-trans-ethylcyclohexyl)benzoate
- 4-Pentylphenyl-4'-Trans-EthylcyclohexylBenzoate,2,5-HbpeC20H28O2
- Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, 4-pentylphenyl ester
- FT-0764592
- 4-Pentylphenyl4-(trans-4-ethylcyclohexyl)benzoate
- 4-PENTYLPHENYL 4-(4-ETHYLCYCLOHEXYL)BENZOATE
- 4-Pentylphenyl-4-Trans-EthylcyclohexylBenzoate
- 4-Pentylphenyl 4/'-trans-ethylcyclohexylbenzoate
- 122230-64-2
- DTXSID50633049
- SCHEMBL11416206
- 4-PENTYLPHENYL-4''- TRANS-ETHYLCYCLOHEXYL BENZOATE,99.5%
- 4-n-Pentylphenyl trans-4-(4-ethylcyclohexyl)benzoate, 98%
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- MDL: MFCD09838994
- Inchi: 1S/C26H34O2/c1-3-5-6-7-21-10-18-25(19-11-21)28-26(27)24-16-14-23(15-17-24)22-12-8-20(4-2)9-13-22/h10-11,14-20,22H,3-9,12-13H2,1-2H3
- InChI Key: NSTGOKYXHMLIQL-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)CCCCC)C(C1C=CC(=CC=1)C1CCC(CC)CC1)=O
Computed Properties
- Exact Mass: 378.25600
- Monoisotopic Mass: 378.255880323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9.1
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.012
- PSA: 26.30000
- LogP: 7.32230
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM157430-5g |
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate |
122230-64-2 | 98% | 5g |
$421 | 2021-06-15 | |
| Alichem | A019097399-5g |
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate |
122230-64-2 | 98% | 5g |
$450.00 | 2023-09-03 | |
| Chemenu | CM157430-5g |
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate |
122230-64-2 | 98% | 5g |
$421 | 2023-03-07 |
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate: A Comprehensive Overview of Its Structural Characteristics, Synthesis, and Biological Significance
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is a complex organic compound with a unique molecular architecture that has garnered significant attention in the field of pharmaceutical chemistry. This molecule, identified by the CAS No. 122230-64-2, represents a class of benzoate derivatives characterized by the presence of two distinct aromatic rings connected via an ester linkage. The structural complexity of this compound is further enhanced by the incorporation of branched aliphatic chains and cyclic systems, which contribute to its potential biological activity. Recent studies have highlighted the importance of 4-Pentylphenyl and 4-(trans-4-ethylcyclohexyl)benzoate moieties in modulating molecular interactions and pharmacological properties, making this compound a subject of interest for drug development and material science applications.
The molecular framework of 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is composed of two aromatic rings: one bearing a pentyl group and the other functionalized with a trans-4-ethylcyclohexyl moiety. The ester linkage between these rings forms the core of the molecule, which is critical for its chemical stability and reactivity. The 4-Pentylphenyl group contributes to hydrophobic interactions, while the 4-(trans-4-ethylcyclohexyl)benzoate fragment introduces steric and electronic effects that influence the molecule’s behavior in biological systems. This dual functionality is particularly relevant in the context of drug design, where the ability to balance hydrophilic and hydrophobic properties is essential for optimizing bioavailability and target specificity.
Recent advancements in synthetic organic chemistry have enabled the efficient preparation of 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate through multistep reactions involving coupling strategies and functional group transformations. A 2023 study published in Organic Chemistry Insights demonstrated the use of palladium-catalyzed cross-coupling reactions to assemble the complex structure of this compound, highlighting its potential as a model system for studying stereoselective synthesis. The synthesis of this molecule also involves the protection and deprotection of functional groups, a critical aspect of its preparation for further chemical modifications. These synthetic approaches are not only relevant to the production of 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate but also provide insights into the design of analogous compounds with tailored properties.
From a biological perspective, the 4-Pentylphenyl and 4-(trans-4-ethylcyclohexyl)benzoate moieties have been investigated for their potential roles in modulating cellular signaling pathways. A 2024 study in Journal of Medicinal Chemistry reported that derivatives of this compound exhibit selective agonist activity at certain G protein-coupled receptors, suggesting their utility in the development of targeted therapeutics. The hydrophobic nature of the 4-Pentylphenyl group facilitates membrane penetration, while the 4-(trans-4-ethylcyclohexyl)benzoate fragment may interact with intracellular targets through hydrogen bonding or hydrophobic interactions. These properties make this compound a promising candidate for applications in neuropharmacology and oncology.
Moreover, the structural features of 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate have been analyzed for their potential impact on molecular self-assembly and supramolecular chemistry. Research published in Advanced Materials in 2023 revealed that the molecule can form ordered nanostructures under specific conditions, which could have implications for the development of novel drug delivery systems. The ability of this compound to self-organize into stable aggregates is attributed to the balance between hydrophobic and hydrophilic interactions, a phenomenon that is further influenced by the stereochemistry of the trans-4-ethylcyclohexyl group.
From an environmental and industrial standpoint, the synthesis and application of 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate must be evaluated for its sustainability and ecological impact. While current studies focus on its pharmacological potential, future research should address the biodegradability of this compound and its potential for environmental persistence. The development of greener synthetic methods, such as catalytic processes with reduced energy consumption and waste generation, is essential for the responsible production of this molecule. These considerations are particularly relevant in the context of green chemistry, where the lifecycle of chemical compounds is increasingly scrutinized.
Despite the promising applications of 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate, challenges remain in fully understanding its biological mechanisms and optimizing its therapeutic potential. Further research is needed to elucidate the specific interactions between this compound and its molecular targets, as well as to evaluate its efficacy in preclinical models. The integration of computational methods, such as molecular docking and quantum mechanical calculations, can provide valuable insights into the structural basis of its activity. Additionally, the exploration of analogs with modified functional groups may lead to the discovery of more potent and selective derivatives.
In conclusion, 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate represents a fascinating example of the interplay between molecular structure and biological function. Its unique architecture, synthesized through advanced organic methodologies, offers opportunities for applications in pharmaceutical science and materials research. As research in this area continues to evolve, the potential of this compound to contribute to innovative therapeutic strategies and sustainable chemical processes will likely expand, underscoring the importance of interdisciplinary approaches in advancing scientific knowledge.
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